

Molecular structure and CAS number for Oxadiazon identification

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An In-depth Technical Guide to the Identification of Oxadiazon

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the essential data and methodologies required for the accurate identification of **Oxadiazon**, a selective, pre-emergent herbicide. The document details its molecular structure, CAS number, physicochemical properties, and the analytical techniques pivotal for its characterization.

Chemical Identity and Structure

Accurate identification begins with fundamental chemical identifiers. **Oxadiazon** is registered under the CAS number 19666-30-9.[1][2][3][4] Its molecular formula is C15H18Cl2N2O3, with a molecular weight of approximately 345.22 g/mol .[1][2][4][5]

The chemical structure of **Oxadiazon** features a substituted phenyl group attached to an oxadiazole ring. The IUPAC name is 5-tert-butyl-3-(2,4-dichloro-5-propan-2-yloxyphenyl)-1,3,4-oxadiazol-2-one.[5]



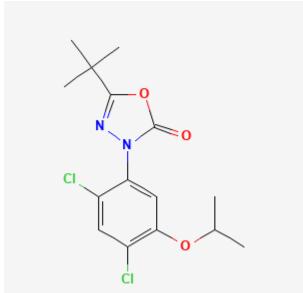


Figure 1. 2D Chemical Structure of Oxadiazon.

A summary of key identifiers is provided in the table below.

Table 1: Chemical Identifiers for Oxadiazon

Identifier	Value
CAS Number	19666-30-9[3]
Molecular Formula	C15H18Cl2N2O3[2][3]
Molecular Weight	345.22 g/mol [2][4][5]
IUPAC Name	5-tert-butyl-3-(2,4-dichloro-5-propan-2-yloxyphenyl)-1,3,4-oxadiazol-2-one[5]
Canonical SMILES	CC(C)OC1=C(C=C(C(=C1)N2C(=O)OC(=N2)C(C)(C)C)Cl)Cl[3][5]
InChI	InChI=1S/C15H18Cl2N2O3/c1-8(2)21-12-7- 11(9(16)6-10(12)17)19-14(20)22-13(18- 19)15(3,4)5/h6-8H,1-5H3[3][5]

| InChiKey | CHNUNORXWHYHNE-UHFFFAOYSA-N[3][5] |

Physicochemical Properties



The physical and chemical properties of **Oxadiazon** are crucial for its handling, storage, and analysis. It is a white to light brown crystalline solid.[6][7] It exhibits very low solubility in water but is soluble in various organic solvents.[6][8][9]

Table 2: Physicochemical Data for Oxadiazon

Property	Value
Appearance	White, odorless, non-hygroscopic crystals[9]
Melting Point	88-90 °C[1][3][9]
Boiling Point	417.0 ± 55.0 °C (Predicted)[1]
Water Solubility	0.7 mg/L (at 24 °C)[1][8]
Vapor Pressure	3.65E-07 mmHg (at 25 °C)[1]
Henry's Law Constant	7×10^{-8} atm-m³/mol (Estimated)[5][7]

| XLogP3 | 4.8[5] |

Experimental Protocols for Identification

The identification and quantification of **Oxadiazon** in various matrices are typically performed using chromatographic techniques coupled with mass spectrometry or other detectors.

GC-MS is a highly sensitive and specific method for the determination of **Oxadiazon** residues in environmental and biological samples.[10][11]

Methodology:

- Sample Preparation (Headspace Solid-Phase Microextraction HS-SPME):[10]
 - For liquid samples (e.g., water, wine, urine), a polydimethylsiloxane (PDMS) fiber is exposed to the headspace of the sample under optimized conditions (e.g., temperature, time).[10]



- For soil samples, a slurry is created by mixing the soil with water, and the SPME fiber is suspended in the headspace above the mixture.[10]
- The analytes adsorb to the fiber, which is then thermally desorbed in the GC injector.
- Sample Preparation (Solvent Extraction for Cereals):[11]
 - Extract the sample with a 1:1 (v/v) mixture of benzene and hexane.[11]
 - Perform a clean-up step using a solid-phase extraction (SPE) column (e.g., Supelclean LC-Alumina-N).[11]
- GC-MS Conditions:
 - Injector: Splitless mode.
 - Column: A non-polar or semi-polar capillary column suitable for pesticide analysis (e.g., DB-5ms).
 - Oven Temperature Program: A gradient program to ensure separation from matrix components.
 - Carrier Gas: Helium.
 - Mass Spectrometer: Operated in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity, targeting characteristic ions of Oxadiazon.[10]
- Detection Limits: Limits of detection can reach as low as 0.005 mg/kg in cereals and ≤0.02 ng/mL in liquid samples.[10][11]

HPLC with UV detection is a robust and precise method for determining **Oxadiazon** in commercial pesticide formulations.[12][13]

Methodology:[12]

Sample Preparation:

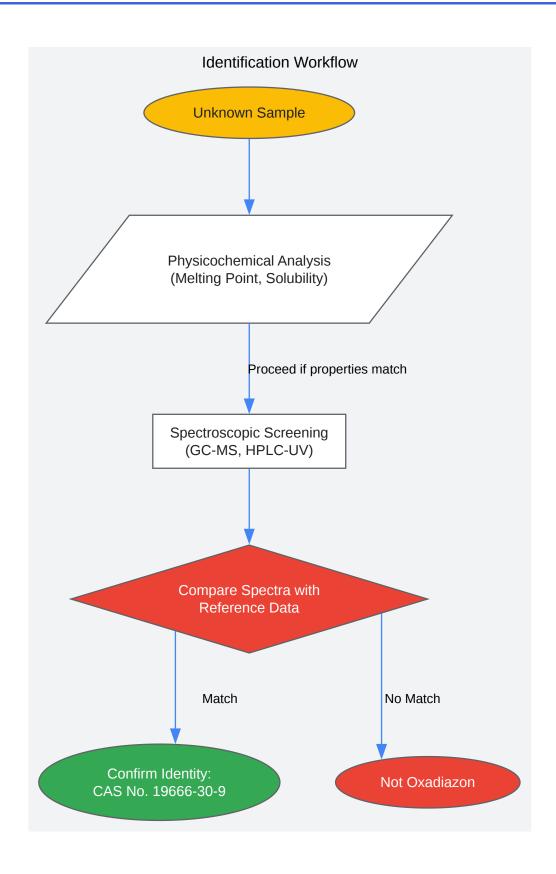


- Dilute the emulsifiable concentrate sample with acetonitrile to bring the concentration within the calibration range.
- Filter the diluted sample through a 0.22 μm filter before injection.[13]
- HPLC Conditions:
 - Column: Kromasil C18 (250 × 4.6 mm, 5 μm).[12]
 - Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 80:20 v/v).[12]
 - Flow Rate: 1 mL/min.[12]
 - Injection Volume: 20 μL.[12]
 - Detection: UV absorbance at 292 nm.[12]
 - Retention Time: Approximately 10.37 minutes under these conditions.[12]
- Quantification: An external calibration curve is established using standard solutions of
 Oxadiazon in acetonitrile.[12] The theoretical limit of detection is approximately 0.02 μg/mL.
 [12][13]

Visualization of Identification & Synthesis Workflows

To aid researchers, the following diagrams illustrate the logical workflow for identifying an unknown compound as **Oxadiazon** and a representative synthesis pathway.

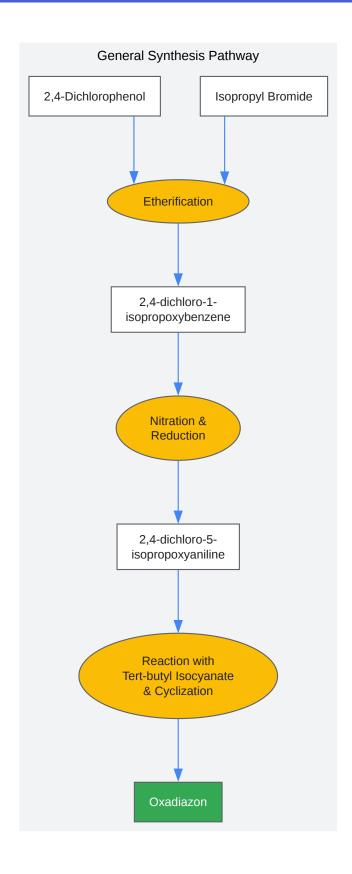




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Caption: Logical workflow for the identification of **Oxadiazon**.





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Caption: Simplified synthesis pathway for Oxadiazon.[14]



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